
1,4-Methanonaphthalene, 1,4-dihydro-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- is an organic compound with the molecular formula C₁₂H₁₂ and a molecular weight of 156.2237 g/mol . This compound is a derivative of naphthalene, characterized by the presence of a methano bridge and a methyl group at specific positions on the naphthalene ring.
Métodos De Preparación
The synthesis of 1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition reaction . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency.
Análisis De Reacciones Químicas
1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: The compound can be used as a probe to study the interactions of aromatic hydrocarbons with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- can be compared with other similar compounds such as:
1,4-Methanonaphthalene, 1,4-dihydro-: This compound lacks the methyl group, resulting in different chemical properties and reactivity.
1,4-Dihydro-1,4-methanonaphthalene-5,8-diol: This compound contains hydroxyl groups, which significantly alter its chemical behavior and applications.
The uniqueness of 1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
4897-73-8 |
|---|---|
Fórmula molecular |
C12H12 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
4-methyltricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C12H12/c1-8-2-5-11-9-3-4-10(7-9)12(11)6-8/h2-6,9-10H,7H2,1H3 |
Clave InChI |
OFLDLPDLWOSGIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C3CC2C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B15075501.png)

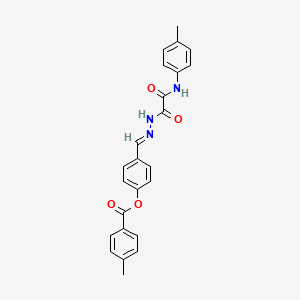
![1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B15075523.png)
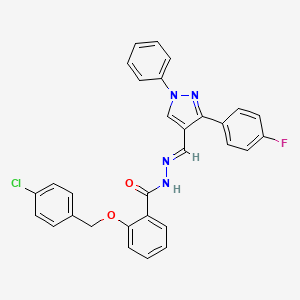
![1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-](/img/structure/B15075536.png)
![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
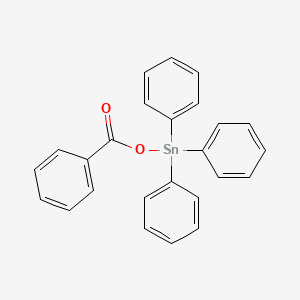
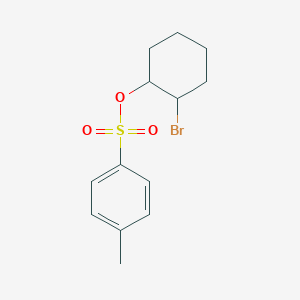
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
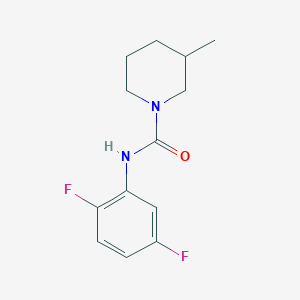
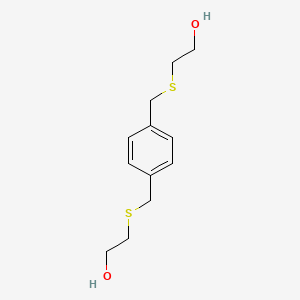
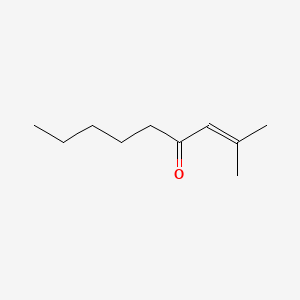
![Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B15075585.png)
